1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride
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Overview
Description
1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazole core
Preparation Methods
The synthesis of 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a pyrazole derivative with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired compound. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity .
Chemical Reactions Analysis
1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen or carbon atoms, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Used in the synthesis of various bioactive molecules.
2,5-Dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione: A diketopyrrolopyrrole scaffold used in material science. The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers
Properties
Molecular Formula |
C7H10ClN3O2 |
---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-10-5-3-8-2-4(5)6(9-10)7(11)12;/h8H,2-3H2,1H3,(H,11,12);1H |
InChI Key |
UOVKOSHGGRLVPN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CNC2)C(=N1)C(=O)O.Cl |
Origin of Product |
United States |
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